p,p/'-DDA p,p/'-DDA
Brand Name: Vulcanchem
CAS No.: 198-35-6
VCID: VC0089711
InChI: InChI=1S/C28H35N3O3S/c1-4-23-12-16-27(17-13-23)35(33,34)30-20-24-10-14-26(15-11-24)28(32)29-18-19-31(22(2)3)21-25-8-6-5-7-9-25/h5-17,22,30H,4,18-21H2,1-3H3,(H,29,32)
SMILES: CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCN(CC3=CC=CC=C3)C(C)C
Molecular Formula: C28H35N3O3S
Molecular Weight: 493.666

p,p/'-DDA

CAS No.: 198-35-6

Cat. No.: VC0089711

Molecular Formula: C28H35N3O3S

Molecular Weight: 493.666

* For research use only. Not for human or veterinary use.

p,p/'-DDA - 198-35-6

Specification

CAS No. 198-35-6
Molecular Formula C28H35N3O3S
Molecular Weight 493.666
IUPAC Name N-[2-[benzyl(propan-2-yl)amino]ethyl]-4-[[(4-ethylphenyl)sulfonylamino]methyl]benzamide
Standard InChI InChI=1S/C28H35N3O3S/c1-4-23-12-16-27(17-13-23)35(33,34)30-20-24-10-14-26(15-11-24)28(32)29-18-19-31(22(2)3)21-25-8-6-5-7-9-25/h5-17,22,30H,4,18-21H2,1-3H3,(H,29,32)
Standard InChI Key HTGXHXMUOZRDNL-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCN(CC3=CC=CC=C3)C(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator